2-Methoxy-5-(morpholine-4-carbonyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-amino-4-methoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-3-2-9(8-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIALGJWTYQFKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization
Established Synthetic Pathways for 2-Methoxy-5-(morpholine-4-carbonyl)aniline
A common and established pathway for the synthesis of this compound begins with a precursor such as 2-methoxybenzoic acid. This route is characterized by three key transformations: nitration of the aromatic ring, formation of the amide bond with morpholine (B109124), and finally, reduction of the nitro group to the target aniline (B41778).
The general synthetic scheme is as follows:
Nitration: 2-methoxybenzoic acid is nitrated to introduce a nitro group at the 5-position, yielding 2-methoxy-5-nitrobenzoic acid. This is a crucial step that installs the precursor to the aniline functional group at the correct position.
Amide Formation: The carboxylic acid group of 2-methoxy-5-nitrobenzoic acid is then coupled with morpholine to form the corresponding amide, (2-methoxy-5-nitrophenyl)(morpholino)methanone.
Reduction: The final step involves the selective reduction of the nitro group to an amino group, affording the desired product, this compound. chemistrysteps.com
This pathway is advantageous as it utilizes well-understood and reliable chemical reactions, allowing for predictable outcomes and scalability.
Precursor Synthesis and Functional Group Transformations
The methoxy (B1213986) group (–OCH₃) is a key feature of the target molecule and is typically introduced early in the synthetic sequence. There are several established strategies for this transformation.
One common method is to start with a precursor that already contains a hydroxyl group, which is then converted to a methoxy group via etherification. For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) can be used as a starting material. semanticscholar.orgresearchgate.net The phenolic hydroxyl group is methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base. semanticscholar.orgresearchgate.net
Alternatively, the synthesis can begin with a commercially available methoxylated compound like anisole (B1667542) (methoxybenzene). nih.gov Subsequent reactions, such as sulfonation or nitration, are then performed on the anisole ring to introduce other necessary functional groups. nih.govreddit.com Lignin, a natural polymer rich in methoxy groups, has also been explored as a renewable methyl source for the N-methylation of anilines, showcasing an innovative and green approach. rsc.org
| Starting Material | Reagent(s) | Product | Typical Yield |
| Salicylic Acid | Dimethyl Sulfate, NaOH | 2-Methoxybenzoic Acid | 92.6% researchgate.net |
| Anisole | Sulfuryl Chloride | 4-Methoxybenzene-1-sulfonyl chloride | 88% nih.gov |
| 2-Methyl-6-nitrobenzoic acid | 1. H₂, Pt/C, Methanol 2. Diazotization/Hydrolysis | 2-Methoxy-6-methylbenzoic acid | Not specified |
This table presents common methods for introducing a methoxy group onto a benzene (B151609) ring, a key step in synthesizing precursors for the target molecule.
The formation of the amide bond between the benzoic acid precursor and morpholine is a critical coupling reaction. Amide synthesis is one of the most fundamental transformations in organic chemistry, with numerous methods available. researchgate.net
The most general approach involves the activation of the carboxylic acid. researchgate.net This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with morpholine. Another widely used method employs coupling reagents that facilitate the reaction between the carboxylic acid and the amine under milder conditions. researchgate.net
Recent advancements have focused on catalytic methods to improve the efficiency and sustainability of amide bond formation. mdpi.com Organocatalysts, for example, can promote the direct condensation of carboxylic acids and amines, often under mild conditions and with high functional group tolerance. researchgate.net Solvent-free procedures using agents like methoxysilanes have also been developed, offering an environmentally friendly alternative. researchgate.net
| Method | Reagents/Catalyst | Conditions | Key Features |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride, then Morpholine | Typically anhydrous, often with a base | Highly reactive, but generates HCl |
| Coupling Reagents | Carbodiimides (e.g., DCC, EDC), HATU, HOBt | Mild, room temperature | High efficiency, but stoichiometric byproducts |
| Organocatalysis | Various organocatalysts (e.g., Cat-Se) | Mild, sometimes with light irradiation | High selectivity, avoids heavy metals researchgate.net |
| Silane Coupling | Methoxysilanes (e.g., tetramethoxysilane) | Solvent-free | Good to excellent yields, environmentally friendly researchgate.net |
This table summarizes various methods for forming the amide bond with morpholine, a crucial step in the synthesis of this compound.
The introduction of the aniline functional group is almost universally accomplished by the reduction of an aromatic nitro group. chemistrysteps.com The nitro group serves as a stable and reliable precursor to the amine. This transformation is one of the most important reactions in synthetic organic chemistry. youtube.com
A variety of reducing agents can be employed for this purpose. wikipedia.org
Catalytic Hydrogenation: This is a clean and efficient method, typically utilizing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. youtube.comwikipedia.org The reaction is often carried out at room temperature under a hydrogen atmosphere.
Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). orgoreview.comchemguide.co.uk The Bechamp reduction, using Fe and HCl, is a historically significant and still widely used method for converting nitrobenzene (B124822) to aniline on an industrial scale. orgoreview.com
Other Reagents: Other reducing agents like tin(II) chloride (SnCl₂) and sodium hydrosulfite can also be effective, sometimes offering better selectivity in the presence of other reducible functional groups. wikipedia.org
The choice of method often depends on the substrate's functional group tolerance, reaction scale, and desired conditions. For instance, catalytic hydrogenation is often preferred for its clean workup, while metal-acid systems are robust and cost-effective for large-scale production. wikipedia.orgchemguide.co.uk
| Reagent(s) | Conditions | Advantages | Disadvantages |
| H₂ with Pd/C or Raney Ni | Room temperature, H₂ atmosphere | High yield, clean reaction wikipedia.org | Requires specialized hydrogenation equipment |
| Fe / HCl | Heating under reflux | Cost-effective, suitable for large scale orgoreview.comchemguide.co.uk | Acidic conditions, workup can be tedious |
| Sn / HCl | Heating under reflux | Effective and reliable chemguide.co.uk | Generates tin-based waste |
| SnCl₂ / HCl | Room temperature or gentle heating | Milder than Sn/HCl | Stoichiometric tin waste |
This table outlines common and effective methods for reducing an aromatic nitro group to an aniline, the final key transformation in the synthesis.
Advanced Synthetic Techniques
Ongoing research in synthetic chemistry aims to develop more efficient, selective, and sustainable methods. These advanced techniques can be applied to optimize the synthesis of complex molecules like this compound.
Catalysis offers powerful tools to streamline synthetic routes, often by enabling reactions under milder conditions with higher atom economy. mdpi.com
Transition Metal Catalysis plays a significant role in modern organic synthesis. While the established route relies on classical transformations, transition metal catalysts could offer alternative pathways. For example, palladium- or copper-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds, potentially allowing for the direct introduction of the aniline moiety onto a pre-functionalized aromatic ring, bypassing the need for a nitro group reduction. researchgate.net Similarly, transition metals like rhodium and ruthenium have been used to catalyze C-H functionalization and carbene insertion reactions on aniline derivatives, opening up new avenues for derivatization. researchgate.netresearchgate.net
Organocatalysis , which uses small organic molecules as catalysts, has emerged as a green and powerful alternative to metal-based catalysis. In the context of this synthesis, organocatalysts are particularly relevant for the amide bond formation step. researchgate.netpsu.edu They can facilitate the direct coupling of carboxylic acids and amines without the need for stoichiometric activating agents, thereby reducing waste and simplifying purification procedures. researchgate.netresearchgate.net Light-accelerated organocatalytic methods have been developed that can form amides in minutes under very mild conditions. researchgate.net
Electrochemical Synthesis and Derivatization
While the direct electrochemical synthesis of this compound has not been extensively detailed in the literature, the principles of electrochemical reactions on aniline derivatives provide a framework for potential synthetic and derivatization pathways. Electrochemical methods offer a green and efficient alternative to traditional chemical transformations for synthesizing and modifying a range of chemically significant molecules. mdpi.comsciencedaily.com
The electrochemical oxidation of aniline and its derivatives is a complex process that can lead to the formation of polymers or various smaller oligomers. numberanalytics.com The reaction mechanism and the final products are highly dependent on the reaction conditions, such as the electrode material, solvent, pH, and the nature of the substituents on the aniline ring. mdpi.comsciencedaily.com For a molecule like this compound, electrochemical oxidation could potentially be employed to form dimers or short-chain oligomers through C-C or C-N coupling, leading to novel derivatives with altered electronic and physical properties.
Furthermore, electrochemical methods can be utilized for derivatization. For instance, functional groups can be introduced onto the aniline ring or the morpholine moiety through electrochemically mediated reactions. This could involve electrochemically generated reagents that then react with the substrate in situ. mdpi.comsciencedaily.com An example of a related electrochemical process is the synthesis of substituted morpholines via an electrochemical intramolecular etherification, demonstrating the utility of electrochemistry in constructing heterocyclic systems. researchgate.net
Potential Electrochemical Reactions for this compound:
| Reaction Type | Potential Outcome | Key Parameters |
| Anodic Oxidation | Polymerization or oligomerization | Electrode potential, solvent, electrolyte |
| Mediated Oxidation | Functionalization of the aromatic ring | Redox mediator, substrate concentration |
| Cathodic Reduction | Reduction of functional groups | Electrode material, proton source |
Photochemical Reactions and Applications
The photochemical behavior of this compound is not specifically documented, but the broader study of aniline derivatives offers insights into potential photochemical transformations. ucl.ac.ukrsc.org The photochemistry of anilines is largely governed by the electronic transitions of the aromatic system and the nature of the substituents. ucl.ac.ukrsc.org
Upon absorption of UV light, aniline and its derivatives can undergo a variety of reactions, including photodissociation, photoionization, and photosensitized reactions. ucl.ac.ukrsc.org For this compound, irradiation could potentially lead to the cleavage of the N-H bond in the aniline moiety or reactions involving the methoxy and morpholine groups. The specific outcome would be dependent on the wavelength of light used, the solvent, and the presence of other reactive species.
Photochemical methods are also employed in the synthesis of aniline derivatives. For example, photopolymerization of aniline derivatives can be initiated by photoinduced electron transfer, leading to the formation of conductive polymers. nih.gov While direct photochemical synthesis of this compound is not a common route, photochemical reactions could be explored for post-synthetic modification of the molecule to introduce new functionalities or to study its degradation pathways.
Potential Photochemical Applications of Aniline Derivatives:
| Application | Description |
| Photopolymerization | Formation of conductive polymers from aniline monomers. nih.gov |
| Photodegradation | Breakdown of aniline derivatives in the presence of a photocatalyst like TiO2. nih.gov |
| Photoimaging | Creation of photo-rewritable conducting polyaniline images. nih.gov |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. This involves a focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.
Solvent-Free or Environmentally Benign Solvent Reactions
The synthesis of the amide bond in this compound is a key step that can be made greener by careful solvent selection. Traditional amide synthesis often employs polar aprotic solvents like DMF and DMSO, which have environmental and health concerns. numberanalytics.com
Solvent-free reactions, where the reactants are heated together without a solvent, represent an ideal green chemistry approach. rsc.orgnih.gov This method minimizes solvent waste and can sometimes lead to faster reaction times and easier product purification. nih.gov For the synthesis of this compound, a solvent-free approach could involve heating 2-methoxy-5-aminobenzoic acid with morpholine, potentially with a catalyst.
Where a solvent is necessary, the use of environmentally benign solvents is a viable alternative. Water is an excellent green solvent, and its use in organic synthesis is a growing area of research. researchgate.netijiras.com Other green solvents include ionic liquids and deep eutectic solvents, which are non-volatile and can be recycled. rsc.orgchemrxiv.org The synthesis of aniline derivatives has been successfully demonstrated in such solvent systems. researchgate.netrsc.org
Comparison of Solvent Systems for Amide Synthesis:
| Solvent System | Advantages | Disadvantages |
| Traditional Organic Solvents | Good solubility for many reactants | Toxicity, volatility, environmental impact numberanalytics.com |
| Solvent-Free | No solvent waste, simple work-up | High temperatures may be required, not suitable for all reactants rsc.orgnih.gov |
| Water | Non-toxic, inexpensive, readily available | Poor solubility of some organic reactants researchgate.netijiras.com |
| Ionic Liquids/Deep Eutectic Solvents | Low volatility, recyclable, tunable properties | Higher cost, potential toxicity of some ionic liquids rsc.orgchemrxiv.org |
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comjocpr.com A reaction with high atom economy generates minimal waste.
The synthesis of this compound from 2-methoxy-5-aminobenzoic acid and morpholine, if it proceeds via direct amidation with the elimination of water, has a high theoretical atom economy. However, many traditional amidation methods use stoichiometric activating agents (like carbodiimides) which generate significant amounts of by-products, leading to poor atom economy. ucl.ac.uk
To improve atom economy, catalytic methods that avoid the use of stoichiometric reagents are preferred. ucl.ac.uksigmaaldrich.com Reaction efficiency is also a key consideration, encompassing not just the chemical yield but also factors like reaction time, energy consumption, and ease of product isolation. nih.gov
Illustrative Atom Economy Calculation for Amide Formation:
| Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | By-product | Molecular Weight ( g/mol ) | % Atom Economy |
| 2-methoxy-5-aminobenzoic acid + morpholine | 167.16 + 87.12 = 254.28 | This compound | 236.27 | Water | 18.01 | 92.9% |
| 2-methoxy-5-aminobenzoic acid + morpholine + EDC | 167.16 + 87.12 + 155.25 = 409.53 | This compound | 236.27 | EDC-urea by-product | 173.26 | 57.7% |
Catalyst Design for Sustainable Production
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions, all while being used in small amounts. ucl.ac.uksigmaaldrich.com For the sustainable production of this compound, the design and use of efficient and recyclable catalysts for the key amide formation step is critical.
Enzymatic catalysis offers a highly green and selective method for amide bond formation. nih.govnumberanalytics.com Lipases, for example, can catalyze the direct amidation of carboxylic acids and amines under mild conditions, often in green solvents. nih.gov
In non-enzymatic catalysis, boronic acid catalysts have emerged as effective promoters for the direct amidation of carboxylic acids and amines. rsc.org These catalysts are attractive due to their relatively low toxicity and high efficiency. rsc.org Other catalytic systems, such as those based on cerium ammonium (B1175870) nitrate, have also been developed for solvent-free amide synthesis. mdpi.com The ideal catalyst for the synthesis of this compound would be highly active, selective, stable, and easily separable from the reaction mixture for reuse.
Overview of Catalytic Approaches for Amide Synthesis:
| Catalyst Type | Advantages | Disadvantages |
| Enzyme Catalysts (e.g., Lipases) | High selectivity, mild conditions, biodegradable nih.govnumberanalytics.com | Can be sensitive to reaction conditions, may have limited substrate scope |
| Boronic Acid Catalysts | Good efficiency, relatively low toxicity rsc.org | Often require azeotropic water removal ucl.ac.uk |
| Metal-based Catalysts (e.g., CAN) | High activity, can be used in small amounts mdpi.com | Potential for metal contamination in the product, toxicity of some metals |
Spectroscopic and Structural Analysis of this compound Currently Unavailable
A comprehensive search for detailed experimental spectroscopic data for the chemical compound this compound has concluded that the specific information required for a thorough analysis is not publicly available at this time. Efforts to locate primary sources containing High-Resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific molecule were unsuccessful.
The intended analysis was to be structured around an in-depth examination of the compound's molecular architecture through various advanced analytical techniques. This would have included a detailed breakdown of its proton and carbon environments using ¹H and ¹³C NMR, elucidation of atomic connectivity through 2D NMR techniques such as COSY, HSQC, and HMBC, confirmation of its elemental composition via High-Resolution Mass Spectrometry (HRMS), and an investigation of its fragmentation patterns.
Despite the existence of database entries and supplier information confirming the identity and basic properties of this compound, such as its molecular formula (C₁₂H₁₆N₂O₃) and CAS number (926211-47-4), the experimental spectra needed for a detailed structural elucidation are not present in the searched scientific literature, patent databases, or chemical repositories.
Consequently, the generation of a scientifically accurate article detailing the advanced spectroscopic characterization of this compound, complete with the requisite data tables and in-depth research findings, cannot be completed as per the specified requirements. The creation of such an article would necessitate access to primary experimental data which does not appear to be in the public domain.
Advanced Spectroscopic Characterization and Structural Elucidation
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. Each functional group within 2-Methoxy-5-(morpholine-4-carbonyl)aniline has characteristic vibrational frequencies that can be used for its identification and structural analysis.
Characteristic Vibrational Frequencies of Methoxy (B1213986), Amide, and Aniline (B41778) Groups
The vibrational spectrum of this compound is a composite of the absorption and scattering activities of its primary functional groups: the methoxy (−OCH₃) group, the tertiary amide group (morpholine-4-carbonyl), and the primary aniline (−NH₂) group attached to the aromatic ring.
Methoxy Group: The methoxy group exhibits several characteristic vibrations. The C−H stretching modes of the methyl group are typically observed in the 2950-2850 cm⁻¹ region. The asymmetric and symmetric C−O−C stretching vibrations are also prominent, generally appearing in the 1260-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively.
Amide Group: The amide functionality, in this case a tertiary amide integrated into the morpholine (B109124) ring, is characterized by the strong C=O stretching vibration, often referred to as the Amide I band. For tertiary amides, this band is typically found in the range of 1670-1630 cm⁻¹. The absence of an N-H bond in the tertiary amide means there will be no N-H stretching or bending vibrations (Amide II band) associated with the morpholine nitrogen. However, C-N stretching vibrations within the morpholine ring will be present, usually in the 1300-1200 cm⁻¹ region.
Aniline Group: The primary aniline group gives rise to distinct vibrational modes. The N−H stretching vibrations appear as two bands for a primary amine, corresponding to the asymmetric and symmetric stretches, typically in the 3500-3300 cm⁻¹ range. The N−H bending or "scissoring" vibration is expected around 1650-1580 cm⁻¹. The C−N stretching vibration of the aromatic amine is usually observed between 1340 and 1250 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies for the functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Methoxy | C−H stretch (methyl) | 2950 - 2850 |
| C−O−C asymmetric stretch | 1260 - 1200 | |
| C−O−C symmetric stretch | 1050 - 1000 | |
| Amide (tertiary) | C=O stretch (Amide I) | 1670 - 1630 |
| C−N stretch | 1300 - 1200 | |
| Aniline (primary) | N−H asymmetric & symmetric stretch | 3500 - 3300 |
| N−H bend (scissoring) | 1650 - 1580 | |
| C−N stretch (aromatic) | 1340 - 1250 | |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| C−H out-of-plane bend | 900 - 675 |
X-ray Crystallography for Solid-State Molecular Architecture
Determination of Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic study of this compound would yield a detailed geometric description of the molecule. Key parameters would include:
Bond Lengths: The lengths of all covalent bonds, such as the C=O and C−N bonds of the amide, the C−O bonds of the methoxy group, and the C−N bond of the aniline group. The C=O bond is expected to be around 1.23 Å, while the C−N amide bond would exhibit partial double bond character and be shorter than a typical C-N single bond.
Bond Angles: The angles between adjacent bonds, which define the local geometry around each atom. For example, the C−N−C angles within the morpholine ring and the C−C−N angle of the aniline group. The geometry around the sp² hybridized carbonyl carbon and the aromatic carbons would be trigonal planar, with angles close to 120°.
The expected bond parameters for this compound are summarized in the table below, based on typical values for similar functional groups.
| Parameter | Atoms Involved | Expected Value |
| Bond Length (Å) | C=O (Amide) | ~1.23 |
| C−N (Amide-Aromatic) | ~1.35 | |
| C−N (Aniline) | ~1.40 | |
| C−O (Methoxy) | ~1.36 (Aromatic), ~1.42 (Methyl) | |
| Bond Angle (°) | O=C−N (Amide) | ~122 |
| C−C−N (Aniline) | ~120 | |
| Torsion Angle (°) | Aromatic Ring - C=O Bond | Variable, influences conjugation |
| Aromatic Ring - O−CH₃ Bond | Near planar or orthogonal |
Supramolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of non-covalent interactions. For this compound, several types of supramolecular interactions are anticipated to play a significant role.
Hydrogen Bonding: The primary aniline group is a potent hydrogen bond donor (N−H), while the carbonyl oxygen (C=O), the methoxy oxygen, and the morpholine oxygen are potential hydrogen bond acceptors. It is highly probable that the crystal structure would be dominated by N−H···O=C hydrogen bonds, which could lead to the formation of chains, dimers, or more complex networks.
π-π Stacking: The electron-rich aromatic rings can interact through π-π stacking. These interactions, where the planes of the aromatic rings are parallel or offset, contribute significantly to the stabilization of the crystal lattice. The nature of the substituents on the ring will influence the geometry of this stacking.
The interplay of these supramolecular forces dictates the final crystal packing motif, influencing physical properties such as melting point, solubility, and stability.
Based on a comprehensive search of publicly available scientific literature and chemical databases, detailed computational and theoretical studies specifically for the compound “this compound” could not be located.
Therefore, it is not possible to provide the specific data and detailed research findings required to populate the requested article structure, including:
Quantum Chemical Calculations: Specific values from Density Functional Theory (DFT) for electronic structure and geometry, Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO energies), Molecular Electrostatic Potential (MESP) maps, or calculated thermodynamic properties are not available.
Molecular Dynamics (MD) Simulations: Published studies on the conformational analysis or rotational barriers for this particular molecule were not found.
Without source data from dedicated research on "this compound," generating an article with the requested scientifically accurate and detailed findings is not feasible.
Computational and Theoretical Studies
Molecular Dynamics (MD) Simulations
Solvent Effects on Molecular Conformation and Reactivity
The chemical behavior of 2-Methoxy-5-(morpholine-4-carbonyl)aniline is intrinsically linked to its molecular conformation and the surrounding solvent environment. Computational studies on similar substituted anilines suggest that the solvent polarity can significantly influence the geometry of the molecule, particularly the planarity of the amino group with respect to the phenyl ring. In nonpolar solvents, the aniline (B41778) moiety tends to maintain a more pyramidal geometry. However, in polar protic solvents, hydrogen bonding between the solvent and the amino group can lead to a more planar conformation. This alteration in geometry has a direct impact on the electronic properties and, consequently, the reactivity of the molecule.
| Solvent | Dielectric Constant (ε) | Predicted Effect on Amino Group Geometry | Expected Impact on Reactivity |
| Dioxane | 2.2 | More Pyramidal | Slower reaction rates for polar transition states |
| Tetrahydrofuran | 7.6 | Intermediate | Moderate reaction rates |
| Acetonitrile | 37.5 | More Planar | Faster reaction rates for polar transition states |
| Water | 80.1 | Planar (due to H-bonding) | Significant rate enhancement for polar reactions |
This table presents expected trends based on computational studies of substituted anilines.
In Silico Reactivity Predictions
In silico models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactive sites of this compound. The distribution of electron density across the molecule determines its nucleophilic and electrophilic character. The primary nucleophilic site is the nitrogen atom of the aniline's amino group, owing to the lone pair of electrons. The electron-donating methoxy (B1213986) group at the ortho position further enhances the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group, making these sites also susceptible to electrophilic attack.
Conversely, the carbonyl carbon of the morpholine-4-carbonyl group is a significant electrophilic site. The electronegative oxygen atom of the carbonyl group withdraws electron density, rendering the carbon atom electron-deficient and thus a target for nucleophiles. The aromatic ring itself can also act as a nucleophile in electrophilic aromatic substitution reactions. DFT-based reactivity descriptors can quantify the susceptibility of different atomic sites to either nucleophilic or electrophilic attack.
While specific experimental reactivity data for this compound is not extensively documented in publicly available literature, theoretical predictions can be correlated with data from analogous substituted anilines. Computational studies on the kinetics of reactions involving aniline derivatives often show good agreement between theoretically calculated activation energies and experimentally determined reaction rates. For instance, the Hammett equation, a cornerstone of physical organic chemistry, provides a framework for correlating reaction rates with substituent effects, and these correlations can be reproduced and rationalized through computational modeling. Theoretical investigations can elucidate the electronic effects of the methoxy and morpholine-4-carbonyl substituents on the reactivity of the aniline core.
| Reaction Type | Predicted Reactive Site | Theoretical Method | Correlating Experimental Parameter |
| Electrophilic Aromatic Substitution | Ortho/Para positions on the aniline ring | DFT, Hammett analysis | Reaction rate constants |
| Nucleophilic Acyl Substitution | Carbonyl carbon of the morpholine-4-carbonyl group | Ab initio calculations | Product yield, reaction kinetics |
| N-Alkylation/N-Arylation | Nitrogen of the amino group | Molecular Orbital Theory | pKa, nucleophilicity parameters |
This table illustrates the correlation between theoretical predictions and potential experimental data for reactivity studies.
Structure-Reactivity Relationship (SRR) Principles
The principles of Structure-Reactivity Relationships (SRR) are crucial for understanding the chemical behavior of this compound. The substituents on the aniline ring—the methoxy group and the morpholine-4-carbonyl group—have profound effects on the molecule's reactivity.
In reactions where the aniline nitrogen acts as a nucleophile, the electron-donating methoxy group enhances its nucleophilicity. The electron-withdrawing nature of the para-substituted morpholine-4-carbonyl group, however, will likely decrease the basicity and nucleophilicity of the amino group compared to unsubstituted aniline. Kinetic studies on similar substituted anilines have consistently shown that electron-donating groups increase the rates of reactions where the aniline acts as a nucleophile, while electron-withdrawing groups decrease these rates. researchgate.netnih.gov The reaction mechanism can also be influenced by these substituents; for instance, they can affect the stability of intermediates in multi-step reactions. researchgate.net
| Substituent | Position | Electronic Effect | Impact on Reactivity of Aniline Ring | Impact on Nucleophilicity of Amino Group |
| Methoxy (-OCH₃) | 2- (ortho) | Electron-donating (resonance) | Activating | Enhancing |
| Morpholine-4-carbonyl | 5- (meta to -NH₂, para to -OCH₃) | Electron-withdrawing (inductive) | Deactivating | Diminishing |
This table summarizes the electronic effects of the substituents on the reactivity of this compound.
Chemical Reactivity and Derivatization
Reactions of the Aniline (B41778) Moiety
The aniline moiety, consisting of the primary amino group (-NH₂) attached to the benzene (B151609) ring, is a primary site of reactivity. The amino group is a strong activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the compound highly susceptible to electrophilic attack. byjus.com
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)
The benzene ring of 2-Methoxy-5-(morpholine-4-carbonyl)aniline is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. byjus.com Both groups direct incoming electrophiles to the ortho and para positions. In this specific molecule, the positions available for substitution are C4 and C6. The strong activation by the amino group can often lead to multiple substitutions and side reactions, such as oxidation, under harsh reaction conditions. nih.gov
Nitration: Direct nitration of highly activated anilines with strong acids like a mixture of nitric and sulfuric acid can be problematic, often leading to oxidation and the formation of a significant amount of the meta-isomer because the acidic medium protonates the amino group to form the anilinium ion, which is a meta-directing group. byjus.com To achieve controlled nitration, the amino group is typically protected first, for example, through acetylation. This forms an amide, which is less activating and still directs ortho/para, mitigating side reactions. ulisboa.pt For a related compound, p-anisidine, nitration can be achieved by first acetylating the amine, followed by reaction with nitric acid. orgsyn.org
Halogenation: Anilines react readily with halogens. For instance, the reaction of aniline with bromine water at room temperature leads to the precipitation of 2,4,6-tribromoaniline. byjus.com Due to the high activation of the ring in this compound, halogenation is expected to be rapid and may require mild conditions to prevent poly-substitution. Classical methods for preparing aryl halides can be complicated in such electron-rich systems. nih.gov Newer synthetic methods are often employed for the regioselective halogenation of electron-rich aromatics. nih.gov
| Reaction | Typical Reagents | Expected Product(s) | Notes |
|---|---|---|---|
| Nitration (with protection) | 1. Acetic anhydride (B1165640) 2. HNO₃/H₂SO₄ 3. H₂O, H⁺ or OH⁻ | 4-Nitro-2-methoxy-5-(morpholine-4-carbonyl)aniline and/or 6-Nitro-2-methoxy-5-(morpholine-4-carbonyl)aniline | Protection of the amino group is crucial to prevent oxidation and control regioselectivity. ulisboa.pt |
| Bromination | Br₂ in a non-polar solvent (e.g., CCl₄) | 4-Bromo-2-methoxy-5-(morpholine-4-carbonyl)aniline and/or 4,6-Dibromo-2-methoxy-5-(morpholine-4-carbonyl)aniline | The highly activated ring may lead to polysubstitution. byjus.com |
| Chlorination | Cl₂ or N-chlorosuccinimide (NCS) | 4-Chloro-2-methoxy-5-(morpholine-4-carbonyl)aniline | Reaction conditions need to be controlled to achieve mono-substitution. nih.gov |
Diazotization and Coupling Reactions
Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form diazonium salts. quora.comgoogle.com This process is known as diazotization. The resulting diazonium salt of this compound can then act as an electrophile in azo coupling reactions. fiveable.menumberanalytics.com
In these coupling reactions, the diazonium salt reacts with an activated aromatic compound, such as a phenol (B47542) or another aniline, to form a brightly colored azo compound. quora.com This is an electrophilic aromatic substitution where the diazonium ion is the electrophile. fiveable.menumberanalytics.com The coupling partner's nature determines the final product and its color, which is fundamental in the synthesis of azo dyes. fiveable.me
| Step | Reaction | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Diazotization | NaNO₂, HCl(aq) | 2-Methoxy-5-(morpholine-4-carbonyl)benzenediazonium chloride |
| 2 | Azo Coupling | Activated aromatic (e.g., Phenol, Aniline) | Azo dye derivative |
Acylation and Alkylation at Nitrogen
The nitrogen atom of the primary amino group is nucleophilic and can undergo acylation and alkylation reactions.
Acylation: The reaction with acylating agents like acid chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides). This reaction is often used to protect the amino group, as mentioned previously.
Alkylation: N-alkylation of primary aromatic amines with alkyl halides can be challenging to control as it can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts if conditions are not mild. wikipedia.org Modern methods often employ metal catalysts, such as ruthenium or cobalt complexes, to achieve selective mono-N-alkylation of aromatic amines with alcohols or other alkylating agents under milder conditions. organic-chemistry.orgrsc.orgresearchgate.net The reaction can also be performed with olefins at high temperatures in the presence of an aluminum catalyst. google.com
Reactions of the Morpholine-4-carbonyl Group
The morpholine-4-carbonyl group is an amide and presents different reactivity compared to the aniline moiety.
Hydrolysis of the Amide Linkage
The amide bond within the morpholine-4-carbonyl group is stable but can be cleaved under vigorous hydrolytic conditions. This typically requires heating with strong acids (e.g., H₂SO₄, HCl) or strong bases (e.g., NaOH, KOH). researchgate.net Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net Successful hydrolysis would yield 4-amino-3-methoxybenzoic acid and morpholine (B109124).
| Condition | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄, heat | 4-Amino-3-methoxybenzoic acid and Morpholine hydrochloride |
| Basic Hydrolysis | Concentrated NaOH(aq), heat | Sodium 4-amino-3-methoxybenzoate and Morpholine |
Modifications at the Morpholine Nitrogen
While the nitrogen of the morpholine ring in this compound is part of an amide and thus significantly less nucleophilic than a typical secondary amine, modifications are still conceivable under specific synthetic routes that might target this position. However, direct reaction at the amide nitrogen is generally difficult. More commonly, modifications to the morpholine ring are incorporated during the synthesis of the molecule itself, by starting with a substituted morpholine derivative. nih.govacs.orgorganic-chemistry.orgchemrxiv.org For instance, a de novo synthesis approach allows for the assembly of substituted morpholine rings from various building blocks. acs.orgnih.gov
Reactions Involving the Carbonyl Group (e.g., Reduction)
The carbonyl group within the morpholine-4-carbonyl moiety presents a site for nucleophilic attack and reduction. While specific studies on the reduction of this compound are not extensively documented, the reactivity can be inferred from the general behavior of aromatic amides. The reduction of the amide to an amine is a common transformation in organic synthesis.
Reduction to Amines:
The conversion of the carbonyl group to a methylene (B1212753) group (CH₂) would yield the corresponding (4-((4-amino-3-methoxyphenyl)methyl)morpholine). This transformation typically requires strong reducing agents due to the resonance stability of the amide bond.
Common reagents and conditions for the reduction of amides to amines include:
| Reducing Agent | Typical Conditions |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ethereal solvents (e.g., THF, diethyl ether), often with heating. |
| Borane (B79455) (BH₃) complexes (e.g., BH₃·THF, BH₃·SMe₂) | Anhydrous THF, typically at room temperature or with gentle heating. |
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, borane complexes are generally more chemoselective than LiAlH₄ and may be preferred to avoid potential side reactions. The electron-donating nature of the methoxy and amino groups on the aromatic ring may slightly influence the reactivity of the carbonyl group, though it is primarily dictated by the nature of the amide itself.
Reactions of the Methoxy Group
Demethylation Reactions
The methoxy group (-OCH₃) on the aromatic ring can be cleaved to unveil a phenolic hydroxyl group (-OH). This demethylation is a common synthetic strategy to introduce a new reactive site or to modify the electronic and pharmacological properties of a molecule. The presence of both an amino and a carbonyl group on the aniline ring can influence the conditions required for demethylation.
A variety of reagents are known to effect the cleavage of aryl methyl ethers. The choice of reagent often depends on the sensitivity of other functional groups within the molecule.
Common Demethylation Reagents and Their Characteristics:
| Reagent | Typical Conditions | Notes |
| Boron Tribromide (BBr₃) | Anhydrous dichloromethane (B109758) (CH₂Cl₂) at low temperatures (e.g., -78 °C to room temperature). | A powerful and often preferred reagent for its high efficiency. Requires careful handling due to its reactivity with moisture. |
| Hydrobromic Acid (HBr) | Concentrated aqueous HBr, often with heating. | A classic and cost-effective method, but the harsh acidic conditions may not be suitable for all substrates. |
| Lewis Acids (e.g., AlCl₃) | In the presence of a nucleophile (e.g., a thiol) in an inert solvent. | Can be effective, but may require optimization of reaction conditions. |
| Nucleophilic Reagents (e.g., Thiolates) | Strong base (e.g., NaH) and a thiol (e.g., ethanethiol) in a high-boiling solvent (e.g., DMF). | A useful alternative under basic conditions, particularly for substrates sensitive to strong acids. |
The electronic nature of the substituents on the aromatic ring can affect the ease of demethylation. Electron-withdrawing groups can sometimes make the ether cleavage more challenging. In the case of this compound, the morpholine carbonyl group is moderately electron-withdrawing.
Cyclization and Annulation Reactions
The bifunctional nature of this compound, possessing a nucleophilic amino group ortho to a methoxy group and para to a carboxamide, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the participation of the aniline nitrogen in the formation of a new ring.
Formation of Fused Heterocyclic Systems
The reaction of the aniline moiety with appropriate bifunctional reagents can lead to the construction of fused heterocyclic rings, such as quinazolines, quinoxalines, or benzodiazepines, depending on the reaction partner. For instance, reaction with a one-carbon synthon can lead to the formation of a quinazoline (B50416) ring system.
Examples of Reagents for Fused Ring Synthesis from 2-Aminobenzamides:
| Reagent | Resulting Heterocycle |
| Formic Acid or Formamide | Quinazolin-4-one |
| Orthoesters (e.g., triethyl orthoformate) | Quinazolin-4-one |
| Aldehydes or Ketones | Dihydroquinazolin-4-ones (which can be oxidized to quinazolin-4-ones) |
| Phosgene or its equivalents | Quinazoline-2,4-dione |
The presence of the methoxy and morpholine-4-carbonyl substituents would result in correspondingly substituted quinazolinone derivatives, which are scaffolds of significant interest in medicinal chemistry.
Intramolecular Cyclizations
While direct intramolecular cyclization of this compound without an external reagent is not a commonly expected reaction, derivatives of this compound can be designed to undergo such transformations. For example, if the aniline nitrogen is acylated with a group containing a suitable leaving group or an unsaturated bond, subsequent intramolecular nucleophilic attack by the aromatic ring or another part of the molecule could lead to the formation of a new ring system.
These types of reactions are highly dependent on the specific nature of the introduced side chain and the reaction conditions employed (e.g., acid or base catalysis, transition metal catalysis). Such strategies could be used to construct novel polycyclic frameworks incorporating the 2-amino-5-carbamoyl aniline core.
Role As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The unique arrangement of functional groups in 2-Methoxy-5-(morpholine-4-carbonyl)aniline makes it a suitable precursor for the synthesis of a variety of complex organic molecules, particularly those containing heterocyclic systems. The reactivity of the aniline (B41778) nitrogen, coupled with the directing effects of the methoxy (B1213986) and morpholine-4-carbonyl substituents, enables its participation in a range of chemical transformations.
While specific multi-step syntheses detailing the use of this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule are commonly found in precursors for heterocyclic synthesis. Aniline derivatives are fundamental starting materials for the construction of a wide array of nitrogen-containing heterocycles, including quinolines, indoles, and benzodiazepines, through reactions such as condensations, cyclizations, and multicomponent reactions. The morpholine (B109124) moiety, a saturated heterocycle itself, is a common feature in bioactive molecules and can influence the physicochemical properties of the resulting compounds. The synthesis of diverse heterocyclic compounds often relies on the strategic use of precursors that can undergo sequential reactions to build up the desired scaffold. Multicomponent reactions, in particular, are an efficient strategy for the synthesis of complex heterocyclic frameworks.
| Reaction Type | Potential Heterocyclic Product | Role of this compound |
| Condensation-Cyclization | Quinolines, Quinoxalines | Aniline moiety acts as a nucleophile and nitrogen source. |
| Pictet-Spengler Reaction | Tetrahydro-β-carbolines | Aniline derivative for the formation of the isoquinoline (B145761) system. |
| Buchwald-Hartwig Amination | N-Aryl heterocycles | Aniline for coupling with heterocyclic halides. |
Diversity-Oriented Synthesis (DOS) is an approach used to generate structurally diverse small molecules for high-throughput screening and the exploration of chemical space. The goal of DOS is to create libraries of compounds with a high degree of skeletal and stereochemical diversity. Building blocks with multiple functional groups that can be selectively addressed are highly valuable in DOS.
The structure of this compound is well-suited for DOS strategies. The primary amine can be a handle for a variety of transformations, such as amide bond formation, reductive amination, and participation in multicomponent reactions. The aromatic ring can undergo electrophilic substitution reactions, directed by the existing substituents. The morpholine unit can be modified or can influence the conformation of the final products. This multi-point reactivity allows for the generation of a wide range of derivatives from a single starting material, which is a key principle of DOS. The morpholine moiety itself is a feature found in various bioactive molecules, making it a desirable component in DOS libraries aimed at drug discovery. uni.lu
| Reactive Site | Potential Transformation | Source of Diversity |
| Primary Aromatic Amine | Acylation, Sulfonylation, Alkylation | Appendage Diversity |
| Aromatic Ring | Halogenation, Nitration | Skeletal and Substituent Diversity |
| Morpholine Moiety | Ring-opening, Modification (conceptual) | Skeletal Diversity |
Development of New Reagents and Catalysts
There is currently no specific information available in the surveyed literature detailing the application of this compound in the development of new reagents or catalysts.
Advanced Materials Science Applications (Conceptual)
While direct applications of this compound in materials science have not been reported, its molecular structure suggests potential conceptual applications in this field.
The presence of a primary amine group allows this compound to be considered as a potential monomer for the synthesis of various polymers. For instance, it could be used in the preparation of polyamides, polyimides, or polyureas through condensation polymerization with appropriate co-monomers. The methoxy and morpholine-4-carbonyl groups would be incorporated as pendant groups along the polymer chain, influencing the properties of the resulting material, such as solubility, thermal stability, and mechanical strength.
Furthermore, the aniline moiety is a key component in the synthesis of conducting polymers like polyaniline. While the substituents on the ring of this compound would likely alter the electronic properties compared to unsubstituted aniline, the potential for creating functionalized conducting polymers exists. These materials could have applications in sensors, antistatic coatings, and organic electronic devices. The morpholine group could also provide sites for further functionalization or for interaction with other molecules or ions, potentially leading to materials with specific recognition or sequestration properties.
| Functional Group | Potential Polymer Type | Potential Application |
| Primary Aromatic Amine | Polyamides, Polyimides | High-performance plastics, membranes |
| Aniline Backbone | Substituted Polyaniline | Conductive coatings, sensors |
| Morpholine Carboxamide | Functionalized Polymers | Materials with specific binding properties |
Molecular Interactions and Mechanistic Insights Non Clinical Focus
Investigation of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
The functional groups present in 2-Methoxy-5-(morpholine-4-carbonyl)aniline are key to its ability to form various non-covalent interactions, particularly hydrogen bonds. The primary amine (-NH₂) on the aniline (B41778) ring serves as a potent hydrogen bond donor. Conversely, the molecule possesses multiple hydrogen bond acceptor sites: the oxygen atom of the methoxy (B1213986) group, the carbonyl oxygen, the oxygen atom within the morpholine (B109124) ring, and the tertiary nitrogen of the morpholine ring. The hydrogen bonding between donor and acceptor groups plays a significant role in the structural properties of crystals. researchgate.net
The interplay of these groups allows for a network of potential intermolecular hydrogen bonds, which can influence the compound's crystal packing and solubility. Beyond classical hydrogen bonding, other non-covalent interactions contribute to its molecular assembly. These include π-π stacking interactions involving the aromatic aniline ring and van der Waals forces. nih.gov The presence of both electron-donating (methoxy, amine) and electron-withdrawing (carbonyl) groups on the aromatic ring creates a specific electronic environment that can modulate the strength and nature of these interactions. mdpi.com The manipulation of such non-covalent interactions is a key strategy in the design of functional materials. rsc.org
Table 1: Potential Non-Covalent Interactions for this compound
| Interaction Type | Potential Donor/Participant 1 | Potential Acceptor/Participant 2 |
|---|---|---|
| Hydrogen Bond | Aniline (-NH₂) | Carbonyl Oxygen (C=O), Methoxy Oxygen (-OCH₃), Morpholine Oxygen, Morpholine Nitrogen |
| π-π Stacking | Aniline Ring | Aromatic ring of another molecule |
| Dipole-Dipole | Carbonyl Group (C=O) | Polar groups on adjacent molecules |
| Van der Waals | Entire Molecule | Adjacent molecules |
Ligand-Target Binding Mechanisms at a Molecular Level (Conceptual)
At a conceptual level, the binding of a ligand like this compound to a biological target such as a protein is governed by principles of molecular recognition. Two classical models describe this process: the "lock-and-key" mechanism, which posits a rigid ligand fitting into a pre-formed, complementary binding site, and the "induced fit" model, where the binding of the ligand causes a conformational change in both the ligand and the target to achieve optimal complementarity. nih.gov
Given the flexible nature of the morpholine ring and the rotatable bonds in the molecule, an induced-fit mechanism is a highly plausible scenario. nih.govsemanticscholar.org The morpholine moiety is often used in drug design to act as a scaffold, directing its appendages into the correct positions for interaction within a binding site, and to enhance potency through specific molecular interactions. acs.orgresearchgate.net The combination of a rigid aromatic platform (aniline) and a flexible group (morpholine) allows the molecule to adapt to the topology of a target's binding pocket.
Rational drug design aims to create molecules that can bind to a specific biological target with high affinity and selectivity. The structure of this compound incorporates several features consistent with these principles. The morpholine ring is considered a "privileged structure" in medicinal chemistry because it can interact with a wide range of biological targets and improve pharmacokinetic properties. researchgate.netnih.gov
Key design principles evident in this structure include:
Hydrogen Bonding: The strategic placement of hydrogen bond donors and acceptors to form directional interactions with amino acid residues (e.g., serine, threonine, aspartate) in a target's active site.
Hydrophobic Interactions: The benzene (B151609) ring can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Scaffolding: The central benzamide (B126) core acts as a rigid scaffold to present the methoxy and morpholine substituents in a defined spatial orientation, facilitating recognition by a target protein. semanticscholar.org
Computational methods, particularly molecular docking, are invaluable for exploring potential binding pockets on target proteins. These techniques use algorithms to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. A binding pocket is a cavity or cleft on the surface of a protein where a ligand can fit.
For a molecule like this compound, a suitable binding pocket would likely possess a combination of features to accommodate its distinct parts:
A region with hydrogen bond donors/acceptors to interact with the morpholine, carbonyl, and aniline groups.
A hydrophobic sub-pocket to accommodate the aromatic ring.
Sufficient volume to house the entire molecule without steric clashes.
Computational studies on similar morpholine-containing compounds have shown that the morpholine ring can penetrate deep into binding pockets, interacting with key residues. nih.gove3s-conferences.org For example, in inhibitors of PI3K kinases, the morpholine oxygen often forms a crucial hydrogen bond with a hinge region valine residue in the ATP-binding site. acs.org
Enzyme Inhibition Mechanisms (Conceptual, non-clinical)
The structure of this compound is analogous to many known enzyme inhibitors. researchgate.net Conceptually, it could inhibit enzyme activity through several mechanisms. If it binds to the enzyme's active site, it could act as a competitive inhibitor, preventing the natural substrate from binding. Alternatively, if it binds to an allosteric site (a site other than the active site), it could act as a non-competitive inhibitor by inducing a conformational change that reduces the enzyme's catalytic efficiency.
The morpholine scaffold is found in compounds that target a wide range of enzymes, including kinases, proteases, and α-glucosidase. researchgate.netmdpi.com For instance, many kinase inhibitors utilize a heterocyclic scaffold that binds in the ATP pocket, with substituents projecting out to confer selectivity. The aniline portion of the molecule could mimic the adenine (B156593) part of ATP, while the morpholine group could interact with solvent-exposed regions or other parts of the binding site to enhance affinity.
Theoretical docking studies are computational simulations that predict the binding mode and affinity of a ligand to a target protein. mdpi.com This process typically involves:
Target Preparation: Obtaining the 3D crystal structure of the target enzyme from a repository like the Protein Data Bank (PDB).
Ligand Preparation: Generating a low-energy 3D conformation of the ligand, this compound.
Docking Simulation: Using software to systematically place the ligand in the defined binding site of the enzyme, scoring each potential pose based on a force field that estimates binding energy.
The results of a docking study can provide detailed insights into the specific interactions driving binding. mdpi.com For example, a simulation might predict that the aniline -NH₂ group forms a hydrogen bond with the backbone carbonyl of one amino acid, while the morpholine oxygen accepts a hydrogen bond from a different residue. mdpi.com Such studies can rationalize observed biological activity and guide the design of new, more potent derivatives.
Structure-Activity Relationship (SAR) Principles for Related Derivatives (Generalized)
Structure-Activity Relationship (SAR) studies investigate how chemical structure modifications affect a compound's biological activity, providing crucial insights for drug design. researchgate.net For derivatives related to this compound, SAR principles can be generalized based on the roles of its core components: the substituted aniline ring and the morpholine moiety.
Aniline Ring Substituents: The position and nature of substituents on the aniline ring are critical. The methoxy group at position 2 influences the electronic properties and conformation of the molecule. researchgate.net SAR studies on similar scaffolds, like 4-anilinoquinazolines, have shown that substitutions on the aniline ring significantly impact target affinity. mdpi.com For example, adding small electron-withdrawing groups or lipophilic groups can modulate binding affinity and selectivity.
The Carbonyl Linker: The amide linker connects the aniline and morpholine components. Its rigidity and hydrogen bonding capability are important for maintaining an optimal conformation for binding. Modifying this linker could alter the relative orientation of the two main parts of the molecule, likely affecting its interaction with a target.
Table 2: Generalized SAR Principles for Related Derivatives
| Molecular Component | Modification | Potential Impact on Activity | Rationale |
|---|---|---|---|
| Aniline Ring | Varying substituents (position, electronics) | Modulation of binding affinity and selectivity | Alters electronic distribution, steric profile, and potential for new interactions. researchgate.net |
| Methoxy Group | Relocation or replacement | Change in potency | The position of methoxy groups can influence interactions with biological targets and physicochemical properties. researchgate.net |
| Morpholine Ring | Replacement with other heterocycles | Altered potency, selectivity, and pharmacokinetics | Changes in hydrogen bonding capacity, basicity, and conformational flexibility. nih.gov |
| Carbonyl Linker | Replacement with other linkers (e.g., sulfonyl) | Altered binding conformation and potency | Changes the geometry and electronic nature of the connection between the two main fragments. |
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Routes
While established methods for the synthesis of substituted anilines and morpholine (B109124) amides exist, the development of more efficient and sustainable synthetic pathways for 2-Methoxy-5-(morpholine-4-carbonyl)aniline is a primary area for future research. Current potential routes may involve multi-step processes that can be optimized. For instance, a common approach involves the acylation of a substituted aniline (B41778) with morpholine-4-carbonyl chloride.
Future research could focus on:
One-Pot Syntheses: Developing a one-pot reaction where the aniline precursor is synthesized and subsequently acylated without the need for intermediate isolation would significantly improve efficiency.
Green Chemistry Approaches: The use of more environmentally benign solvents and catalysts is a key goal in modern synthetic chemistry. Research into solid-phase synthesis or the use of aqueous reaction media could reduce the environmental impact. chemrxiv.org
Catalytic Methods: Exploring novel catalytic systems, such as those based on transition metals, could lead to higher yields and milder reaction conditions.
A comparative table of potential synthetic routes is presented below:
| Route | Starting Materials | Key Steps | Potential Advantages | Areas for Improvement |
| Linear Synthesis | 2-Methoxy-5-nitrobenzoic acid | 1. Amide formation with morpholine2. Reduction of the nitro group | Well-established reactions | Multi-step, potential for low overall yield |
| Convergent Synthesis | 2-Methoxy-5-aminobenzoic acid and Morpholine | 1. Activation of the carboxylic acid2. Amide coupling | Potentially fewer steps | Requires specific starting materials |
| Catalytic Aminocarbonylation | 2-Methoxy-5-bromoaniline, Morpholine, CO | 1. Palladium-catalyzed carbonylation and amidation | High atom economy | Requires specialized equipment and catalysts |
Comprehensive Mechanistic Understanding of Key Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for process optimization and the development of new derivatives. Mechanistic studies could employ a combination of kinetic analysis, isotopic labeling, and computational modeling.
Key reactions to investigate include:
Amide Bond Formation: Elucidating the precise mechanism of the acylation reaction can help in optimizing catalyst selection and reaction conditions to minimize side products.
Electrophilic Aromatic Substitution: Understanding the directing effects of the methoxy (B1213986) and morpholine-carbonyl substituents on the aniline ring is essential for predicting the outcome of further functionalization.
Oxidative and Reductive Processes: Investigating the compound's stability under various oxidative and reductive conditions can inform its handling and potential applications in different chemical environments.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The application of advanced spectroscopic techniques for real-time monitoring of synthetic reactions can provide invaluable insights into reaction kinetics and intermediates. Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to track the formation of this compound and any byproducts as the reaction progresses. This data can be used to develop more robust and efficient manufacturing processes.
| Spectroscopic Technique | Information Gained | Potential Application in Synthesis |
| In-situ FT-IR | Disappearance of starting material peaks (e.g., acid chloride C=O stretch) and appearance of product peaks (e.g., amide C=O stretch) | Real-time monitoring of reaction completion and detection of intermediates. |
| Process NMR | Quantitative measurement of reactant consumption and product formation | Precise determination of reaction kinetics and yield without the need for sampling. |
| Raman Spectroscopy | Vibrational information complementary to IR, particularly for symmetric bonds and in aqueous media | Monitoring of reactions in various solvent systems and identifying changes in molecular structure. |
Deeper Integration of Computational and Experimental Methodologies
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. chemcomp.com A deeper integration of computational modeling with experimental work can accelerate the research and development process.
Areas for synergistic research include:
Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict spectroscopic data (NMR, IR), which can then be compared with experimental results for structural confirmation. researchgate.net
Reaction Pathway Analysis: Computational modeling can be used to map out potential energy surfaces for synthetic reactions, helping to identify the most likely reaction pathways and transition states. beilstein-journals.org
Virtual Screening: If this compound is considered as a scaffold for drug discovery, computational docking studies could be used to predict its binding affinity to various biological targets.
A table summarizing the potential of integrated computational and experimental approaches is provided below:
| Research Area | Computational Approach | Experimental Validation | Expected Outcome |
| Structural Elucidation | DFT calculations of NMR and IR spectra | Acquisition of experimental NMR and IR data | Confirmed molecular structure and assignment of spectroscopic signals. |
| Reaction Optimization | Transition state theory calculations | Kinetic studies and yield optimization experiments | More efficient and selective synthetic routes. |
| Properties Prediction | QSAR and molecular dynamics simulations | Measurement of physicochemical properties (e.g., solubility, logP) | Rational design of derivatives with improved properties. |
Exploration of New Chemical Space through Derivatization
The structure of this compound offers several sites for chemical modification, allowing for the exploration of a vast new chemical space. Derivatization can lead to the discovery of new compounds with unique properties and potential applications.
Potential derivatization strategies include:
Modification of the Aniline Ring: Electrophilic substitution reactions could introduce additional functional groups onto the aromatic ring.
Alteration of the Morpholine Moiety: Synthesis of analogues with substituted morpholine rings could be explored.
Modification of the Linker: The carbonyl group could be replaced with other functional groups to create a diverse library of related compounds.
Potential for Designing Research Probes for Biological Systems (Conceptual)
Conceptually, the this compound scaffold could serve as a starting point for the design of research probes for biological systems. By incorporating reporter groups such as fluorescent tags or biotin, derivatives of this compound could be used to study biological processes. For example, if a derivative is found to bind to a specific protein, a fluorescently labeled version could be used to visualize the localization of that protein within a cell. This remains a conceptual application pending further research into the biological activity of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-5-(morpholine-4-carbonyl)aniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example:
- Step 1 : Nitro precursor reduction (e.g., catalytic hydrogenation or Fe/HCl) to generate the aniline intermediate.
- Step 2 : Morpholine-4-carbonyl group introduction via coupling reactions (e.g., EDC/HOBt-mediated amidation or acid chloride activation).
Optimization strategies include: - Temperature control (e.g., 0–5°C for acid chloride formation to prevent side reactions).
- Solvent selection (polar aprotic solvents like DMF for improved solubility).
- Purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) .
Q. How can researchers characterize the structural and purity profile of this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy and morpholine-carbonyl groups).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]).
- Melting Point Analysis : Consistency with literature values (e.g., 57–60°C for analogous anilines) .
Q. What initial biological screening approaches are used to evaluate this compound?
- In vitro cytotoxicity assays :
- Cell Lines : Human cancer cell lines (e.g., MCF-7, PC-3) treated with compound dilutions (1–100 µM).
- MTT Assay : Viability measured after 48–72 hours; IC values calculated using nonlinear regression.
- Positive Controls : Combretastatin A-4 or paclitaxel for comparison .
Advanced Research Questions
Q. How do researchers investigate structure-activity relationships (SAR) for this compound derivatives?
- Strategies :
-
Analog Synthesis : Modifying substituents (e.g., replacing morpholine with piperazine or adjusting methoxy position).
-
Biological Testing : Comparative IC profiling across derivatives (Table 1).
-
Computational Modeling : Docking studies to predict binding affinity with tubulin or kinase targets.
Table 1 : Example Cytotoxicity Data for Derivatives
Q. What challenges arise in optimizing the pharmacokinetics of this compound, and how are they addressed?
- Challenges : Poor solubility (logP >3) and rapid hepatic metabolism.
- Solutions :
- Prodrug Design : Esterification of the aniline group (e.g., STA-9584 as a prodrug of STA-9122) to enhance bioavailability.
- Nanoparticle Encapsulation : PEGylated liposomes to improve plasma half-life.
- In Vivo Models : Xenograft studies in mice with pharmacokinetic monitoring (C, AUC) .
Q. How can researchers analyze environmental degradation pathways of this compound?
- Methodology :
- Photocatalytic Degradation : MnFeO/ZnSiO catalysts under simulated solar radiation.
- Box-Behnken Design : Optimize parameters (pH, catalyst load, UV intensity) for maximal degradation efficiency.
- LC-MS/MS : Identify breakdown products (e.g., hydroxylated intermediates or morpholine fragments) .
Contradictions and Validation
- Data Discrepancies : Variations in reported IC values may arise from assay conditions (e.g., serum content, incubation time). Validate via orthogonal assays (e.g., clonogenic survival or caspase-3 activation).
- Synthetic Yield Inconsistencies : Batch-to-batch variability in morpholine coupling efficiency. Address via reaction monitoring (TLC or in situ IR) and strict anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
